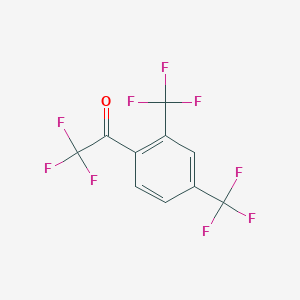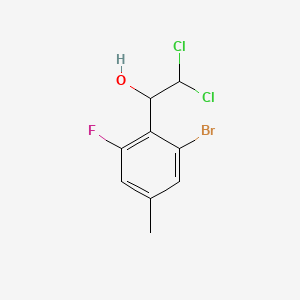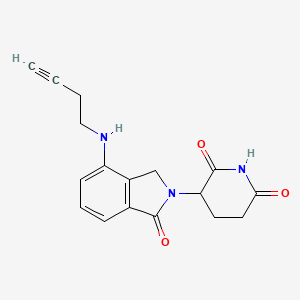
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is a trifluoromethyl ketone, a class of compounds known for their unique chemical properties and applications. This compound is characterized by the presence of trifluoromethyl groups attached to a phenyl ring and a trifluoroethanone moiety. The trifluoromethyl groups impart significant electron-withdrawing effects, making this compound highly reactive and useful in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of trifluoromethyl groups to a phenyl ring followed by the formation of the ethanone moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone exerts its effects involves the interaction of its trifluoromethyl groups with various molecular targets. The electron-withdrawing nature of the trifluoromethyl groups enhances the compound’s reactivity, allowing it to form strong interactions with enzymes and other proteins. This can lead to the inhibition of enzyme activity or the modulation of protein function, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2,4-bis(trifluoromethyl)phenyl)-1,2-ethanedione: This compound shares similar structural features but has two ethanone moieties.
N,N′-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another compound with multiple trifluoromethyl groups, used extensively in organocatalysis
Uniqueness: 1-(2,4-Bis(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone is unique due to its specific arrangement of trifluoromethyl groups and the presence of a single ethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H3F9O |
|---|---|
Molekulargewicht |
310.11 g/mol |
IUPAC-Name |
1-[2,4-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H3F9O/c11-8(12,13)4-1-2-5(7(20)10(17,18)19)6(3-4)9(14,15)16/h1-3H |
InChI-Schlüssel |
KVODNAITDMCXQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)






